Cas no 1228634-93-2 (3-fluoropyrrolidine-3-carboxylic acid)

3-fluoropyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-3-Pyrrolidinecarboxylic acid
- 3-Fluoropyrrolidine-3-carboxylic acid
- 1228634-93-2
- PB31935
- AKOS006380848
- 3-Pyrrolidinecarboxylic acid, 3-fluoro-
- P12597
- AS-51402
- EN300-91020
- 3-FLUOROPYRROLIDINE-3-CARBOXYLICACID
- DB-228606
- CS-0051353
- MFCD19227872
- SCHEMBL10088960
- SY241743
- F2197-0387
- 3-fluoropyrrolidine-3-carboxylic acid
-
- MDL: MFCD19227872
- インチ: InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)
- InChIKey: IETFKCHBHKSILW-UHFFFAOYSA-N
- ほほえんだ: C1CNCC1(C(=O)O)F
計算された属性
- せいみつぶんしりょう: 133.05390666g/mol
- どういたいしつりょう: 133.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 密度みつど: 1.31
- ふってん: 238 ºC
- フラッシュポイント: 98 ºC
3-fluoropyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91020-10g |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 10g |
$3779.0 | 2023-09-01 | ||
abcr | AB485450-1 g |
3-Fluoropyrrolidine-3-carboxylic acid; . |
1228634-93-2 | 1g |
€537.70 | 2023-04-20 | ||
Life Chemicals | F2197-0387-0.25g |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 95%+ | 0.25g |
$511.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121993-1g |
3-Fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 95+% | 1g |
¥4212.00 | 2024-08-09 | |
Enamine | EN300-91020-10.0g |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 95.0% | 10.0g |
$1409.0 | 2025-03-21 | |
Chemenu | CM198821-1g |
3-Fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 95% | 1g |
$985 | 2023-03-07 | |
Life Chemicals | F2197-0387-10g |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 95%+ | 10g |
$2381.0 | 2023-09-06 | |
eNovation Chemicals LLC | D586949-250MG |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 97% | 250mg |
$140 | 2024-07-21 | |
eNovation Chemicals LLC | D586949-10G |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 97% | 10g |
$1490 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120194-500MG |
3-fluoropyrrolidine-3-carboxylic acid |
1228634-93-2 | 97% | 500MG |
¥ 1,280.00 | 2023-04-06 |
3-fluoropyrrolidine-3-carboxylic acid 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3-fluoropyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 3-fluoropyrrolidine-3-carboxylic acid (CAS No: 1228634-93-2)
3-fluoropyrrolidine-3-carboxylic acid, identified by the chemical identifier CAS No: 1228634-93-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine family, a structural motif widely prevalent in biologically active molecules. The presence of a fluorine atom at the 3-position of the pyrrolidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The significance of 3-fluoropyrrolidine-3-carboxylic acid lies in its potential as a building block for synthesizing novel therapeutic agents. Fluorinated pyrrolidines have been extensively studied due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. Recent advancements in medicinal chemistry have highlighted the role of fluorine-containing heterocycles in developing treatments for various diseases, including oncology, neurology, and infectious disorders.
In the context of oncology research, 3-fluoropyrrolidine-3-carboxylic acid has been explored as a precursor for designing small-molecule inhibitors targeting critical signaling pathways involved in cancer progression. For instance, studies have demonstrated its utility in synthesizing compounds that interact with kinases and other enzymes implicated in tumor growth and metastasis. The fluorine atom's electron-withdrawing nature can fine-tune the reactivity and selectivity of these inhibitors, leading to more potent and selective therapeutic outcomes.
Moreover, the incorporation of fluoropyrrolidine motifs into drug molecules has shown promise in enhancing bioavailability and reducing degradation by enzymatic processes. This property is particularly relevant in the development of oral medications, where first-pass metabolism can significantly diminish drug efficacy. By leveraging the structural features of 3-fluoropyrrolidine-3-carboxylic acid, researchers aim to create pharmacophores that resist metabolic degradation while maintaining high affinity for biological targets.
Recent publications have also highlighted the role of fluorinated pyrrolidines in central nervous system (CNS) drug discovery. The blood-brain barrier poses a significant challenge in delivering therapeutics to neurological disorders, and fluorine substitution can improve molecular properties such as lipophilicity and blood-brain penetration. 3-fluoropyrrolidine-3-carboxylic acid serves as a key intermediate in synthesizing compounds designed to cross this barrier effectively, offering new avenues for treating conditions like Alzheimer's disease, Parkinson's disease, and epilepsy.
The synthetic chemistry of 3-fluoropyrrolidine-3-carboxylic acid involves multi-step processes that often require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired fluorinated pyrrolidine core. These approaches not only enhance efficiency but also allow for structural diversification, enabling the exploration of a wide range of analogs with tailored biological activities.
In conclusion, 3-fluoropyrrolidine-3-carboxylic acid (CAS No: 1228634-93-2) represents a versatile and promising compound in pharmaceutical research. Its unique structural features and functional properties make it an attractive scaffold for developing innovative therapeutic agents targeting various diseases. As ongoing studies continue to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in future drug discovery efforts.
1228634-93-2 (3-fluoropyrrolidine-3-carboxylic acid) 関連製品
- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)
- 899978-32-6(N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1803783-36-9(Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)
- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)
- 459426-22-3(Biotin-PEG4-NHS ester)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
